Azocan-1-yl(pyrazin-2-yl)methanone
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Overview
Description
Azocan-1-yl(pyrazin-2-yl)methanone is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone typically involves the reaction of azocane with pyrazine-2-carboxylic acid or its derivatives. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation methods. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, as mentioned earlier.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridin-2-yl-methanones, while substitution reactions can yield a variety of substituted pyrazine derivatives.
Scientific Research Applications
Azocan-1-yl(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Azocan-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. Pyrazine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some pyrazine derivatives inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: Similar in structure but lacks the azocane moiety.
Pyrazine-2-carboxylic acid derivatives: Share the pyrazine core but have different functional groups attached.
Uniqueness
Azocan-1-yl(pyrazin-2-yl)methanone is unique due to the presence of both the azocane and pyrazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
azocan-1-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSUROOXMEWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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